Lipophilicity (LogP) Differentiation vs. Unsubstituted Thieno[2,3-d]pyrimidine Core and 5,6-Dimethyl Analog
The target compound exhibits an ACD/LogP of 5.48 (ACD/Labs Percepta v14.00), representing a ~4.4 LogP unit increase compared to the unsubstituted thieno[2,3-d]pyrimidine core (ACD/LogP = 1.10) and a >2 LogP unit increase over the 3-allyl-2-(benzylthio)-5,6-dimethyl analog (CAS 324057-32-1, molecular weight 330.5 g/mol vs. 408.5 g/mol, consistent with lower lipophilicity) [1] [2]. The C5-(4-fluorophenyl) ring is the primary driver of this lipophilicity enhancement. The ACD/LogD (pH 7.4) value of 5.07 further confirms the compound remains >99% non-ionized at physiological pH, favoring passive membrane diffusion [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 5.48 (ACD/Labs Percepta v14.00); ACD/LogD (pH 7.4) = 5.07 |
| Comparator Or Baseline | Unsubstituted thieno[2,3-d]pyrimidine: ACD/LogP = 1.10, ACD/LogD (pH 5.5) = 1.32 (ChemSpider CSID 86557) |
| Quantified Difference | ΔLogP ≈ +4.38 (target vs. unsubstituted core); estimated ΔLogP > +2.0 (target vs. 5,6-dimethyl analog) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform v14.00; LogD measured at pH 7.4 for target compound, pH 5.5 for comparator core |
Why This Matters
A high LogP value (>5) predicts superior blood-brain barrier permeability and intracellular accumulation, which is essential for targeting intracellular kinases such as TrkA; procurement decisions for CNS- or oncology-targeted screening programs should prioritize compounds with LogP in the 4–6 range.
- [1] ChemSpider. CSID 1662130 – Predicted data from ACD/Labs Percepta Platform (v14.00): ACD/LogP = 5.48; ACD/LogD (pH 7.4) = 5.07; ACD/BCF (pH 7.4) = 4194.43. View Source
- [2] ChemSpider. CSID 86557 – Thieno[2,3-d]pyrimidine. ACD/LogP = 1.10; ACD/LogD (pH 5.5) = 1.32; ACD/BCF (pH 5.5) = 5.91. View Source
